molecular formula C12H10INO2 B140533 N-(4-Iodophenethyl)maleimide CAS No. 136947-30-3

N-(4-Iodophenethyl)maleimide

Katalognummer B140533
CAS-Nummer: 136947-30-3
Molekulargewicht: 327.12 g/mol
InChI-Schlüssel: BBHWVOAAMFIUKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Iodophenethyl)maleimide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a maleimide derivative and is used extensively in bioconjugation and protein labeling. It is also used in the synthesis of fluorescent probes and imaging agents.

Wirkmechanismus

The mechanism of action of N-(4-Iodophenethyl)maleimide involves the reaction of the maleimide group with thiol groups present in proteins. This reaction forms a covalent bond between the maleimide group and the thiol group, resulting in the selective labeling of the protein.

Biochemische Und Physiologische Effekte

N-(4-Iodophenethyl)maleimide does not have any significant biochemical or physiological effects. It is a non-toxic compound that is well-tolerated by biological systems.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(4-Iodophenethyl)maleimide in lab experiments include its ability to selectively label proteins, its high yield and purity, and its non-toxic nature. However, the limitations of using this compound include its high cost and the need for specialized equipment for its synthesis.

Zukünftige Richtungen

There are several future directions for research involving N-(4-Iodophenethyl)maleimide. These include the development of new labeling techniques that can improve the specificity and sensitivity of protein labeling, the synthesis of new fluorescent probes and imaging agents, and the development of biosensors that can detect specific proteins in complex biological samples.
In conclusion, N-(4-Iodophenethyl)maleimide is a valuable compound in scientific research due to its ability to selectively label proteins. Its unique properties make it a useful tool in the development of new imaging agents, biosensors, and labeling techniques. Further research is needed to fully explore the potential of this compound in biological applications.

Synthesemethoden

The synthesis of N-(4-Iodophenethyl)maleimide involves the reaction of maleimide with 4-iodophenethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The product is obtained in high yield and purity through simple purification techniques such as column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(4-Iodophenethyl)maleimide is widely used in scientific research due to its ability to selectively label proteins. It is used in the synthesis of fluorescent probes and imaging agents that can be used to visualize biological processes. It is also used in the development of biosensors that can detect specific proteins in biological samples.

Eigenschaften

CAS-Nummer

136947-30-3

Produktname

N-(4-Iodophenethyl)maleimide

Molekularformel

C12H10INO2

Molekulargewicht

327.12 g/mol

IUPAC-Name

1-[2-(2-iodophenyl)ethyl]pyrrole-2,5-dione

InChI

InChI=1S/C12H10INO2/c13-10-4-2-1-3-9(10)7-8-14-11(15)5-6-12(14)16/h1-6H,7-8H2

InChI-Schlüssel

BBHWVOAAMFIUKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCN2C(=O)C=CC2=O)I

Kanonische SMILES

C1=CC=C(C(=C1)CCN2C(=O)C=CC2=O)I

Synonyme

IPEM
N-(4-iodophenethyl)maleimide
N-(4-iodophenethyl)maleimide, 125I-labeled
N-(p-(125I)-iodophenethyl)maleimide
N-(p-iodophenethyl)maleimide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.